Allantoin

Vue d'ensemble

Description

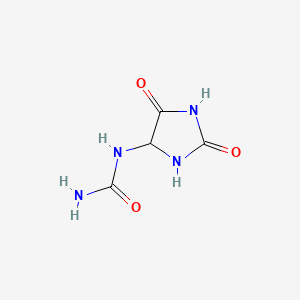

L'allantoïne est un composé chimique de formule C₄H₆N₄O₃. Elle est également connue sous le nom de 5-uréido-hydantoïne ou de glyoxyldiuréide. L'allantoïne est un diuréide de l'acide glyoxylique et un intermédiaire métabolique majeur dans la plupart des organismes, y compris les animaux, les plantes et les bactéries. Elle est produite à partir de l'acide urique, qui est un produit de dégradation des acides nucléiques, par l'action de l'urate oxydase (uricases) . L'allantoïne est réputée pour ses propriétés apaisantes, hydratantes et améliorantes de la peau, ce qui en fait un ingrédient populaire dans les produits de soin de la peau et cosmétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'allantoïne peut être synthétisée par plusieurs méthodes :

Oxydation de l'acide urique : L'acide urique est oxydé à l'aide de permanganate de potassium en milieu alcalin, suivi d'une décarboxylation avec de l'acide acétique.

Oxydation électrolytique : L'urate de lithium ou l'acide oxalique peuvent être oxydés électrolytiquement pour produire de l'allantoïne.

Réaction de l'urée avec l'acide dichloroacétique : L'urée réagit avec l'acide dichloroacétique pour former de l'allantoïne.

Méthodes de production industrielle : Dans les milieux industriels, l'allantoïne est souvent produite par chauffage de l'acide urique avec du permanganate de potassium en milieu alcalin. Le mélange réactionnel est ensuite acidifié pour précipiter l'allantoïne, qui est ensuite purifiée .

Analyse Des Réactions Chimiques

Enzymatic Oxidation of Uric Acid

Allantoin is primarily formed via uric acid oxidation in organisms lacking human-type purine metabolism. The pathway involves three enzymes:

-

Urate oxidase (uricase) converts uric acid to 5-hydroxyisourate.

-

5-hydroxyisourate hydrolase dehydrates to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).

-

OHCU decarboxylase catalyzes the final step, producing (S)-allantoin via a proton transfer mechanism involving histidine residues .

Enzymatic Hydrolysis

Allantoinase catalyzes this compound hydrolysis to allantoate, a reaction exploited in biosensors for oxidative stress monitoring .

Alkaline Degradation

| Condition | Degradation Rate |

|---|---|

| KOH (20 mL) at body temp (24 hr) | ~43.4% |

| KOH (23.94 mL) at room temp (30 days) | ~90% |

Stability under alkaline conditions .

Racemization and Enantiomer Dynamics

This compound racemase (AllR) catalyzes reversible conversion between (R)- and (S)-enantiomers. Key findings:

-

Mechanism : Cysteine residues promote stereoinversion via a planar intermediate.

-

Enantiomer Ratio : Spontaneous racemization favors (R)-allantoin, but AllR ensures efficient (S)-allantoin processing in catabolism .

Key Structural Insights

Applications De Recherche Scientifique

Allantoin has a wide range of applications in scientific research:

Mécanisme D'action

Allantoin exerts its effects through several mechanisms:

Keratolytic Effect: It promotes the shedding of dead skin cells, enhancing skin smoothness and texture.

Moisturizing Effect: this compound acts as a humectant, drawing water from the lower layers of the skin to the surface, and absorbing moisture from the air.

Anti-Irritant Effect: It soothes and protects the skin from irritation and minor injuries.

Cell Proliferation: this compound stimulates cell proliferation and wound healing by promoting the growth of new tissue.

Comparaison Avec Des Composés Similaires

L'allantoïne est souvent comparée à d'autres composés qui ont des propriétés similaires :

Urée : L'allantoïne et l'urée sont toutes deux utilisées dans les soins de la peau pour leurs propriétés hydratantes. L'allantoïne a des effets apaisants et anti-irritants supplémentaires.

Glycérine : Comme l'allantoïne, la glycérine est un humectant qui attire l'humidité vers la peau. Cependant, l'allantoïne favorise également la prolifération cellulaire et la cicatrisation des plaies.

Composés similaires :

- Urée

- Glycérine

- Vitamine E

- Panthénol

L'allantoïne se distingue par sa combinaison unique de propriétés hydratantes, apaisantes et cicatrisantes, ce qui en fait un composé polyvalent et précieux dans diverses applications.

Activité Biologique

Allantoin is a naturally occurring compound that has garnered significant attention for its biological activities, particularly in dermatological applications. This article explores the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound, a diureide of glyoxylic acid, is found in many plants and is also produced in the human body as a product of purine metabolism. It is known for its wound healing , anti-inflammatory , and skin conditioning properties, making it a popular ingredient in cosmetics and topical formulations.

1. Wound Healing Properties

This compound has been extensively studied for its role in promoting wound healing. A notable study investigated the effectiveness of an this compound-enriched pectin hydrogel in enhancing skin wound healing in a rat model. The results indicated that the hydrogel significantly improved wound contraction, achieving a total closure time of 15 days—71.43% faster than controls without this compound .

Table 1: Wound Healing Efficacy of this compound Hydrogel

| Treatment Type | Total Healing Time (Days) | Percentage Reduction in Healing Time |

|---|---|---|

| Control | 52 | - |

| This compound Hydrogel | 15 | 71.43% |

| Aloe Vera Hydrogel | 21 | 29% |

2. Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. A study on the anti-arthritic activity of this compound demonstrated its potential to reduce inflammation, highlighting its utility in treating conditions like arthritis . The compound's ability to modulate inflammatory responses makes it valuable in formulations aimed at reducing skin irritation and promoting healing.

3. Skin Conditioning and Anti-irritant Activity

This compound is recognized for its skin conditioning effects, which include enhancing hydration and improving skin texture. A comparative study between pure this compound and an aqueous extract of comfrey (Symphytum officinale) revealed that while both had beneficial effects on skin cells, the comfrey extract showed superior anti-irritant potential due to the synergistic effects of multiple compounds present .

Table 2: Comparative Effects on Skin Cell Viability

| Compound | Cell Line | Concentration (µg/ml) | Effect on Cell Proliferation |

|---|---|---|---|

| Pure this compound | MDCK | 40 | Mild Inhibition |

| Pure this compound | L929 | 100 | Mild Inhibition |

| Comfrey Extract | L929 | >40 | Stimulatory |

| Comfrey Extract | MDCK | >40 | Inhibitory |

The mechanisms through which this compound exerts its biological effects include:

- Cell Proliferation : this compound promotes cell proliferation in fibroblasts and epithelial cells, which is crucial for effective wound healing.

- Hydration : It acts as a humectant, attracting moisture to the skin and improving hydration levels.

- Anti-irritation : By modulating inflammatory pathways, this compound helps reduce irritation caused by environmental factors or chemical agents.

Study on Chronic Tympanic Membrane Perforation

A clinical study evaluated the effect of this compound on chronic tympanic membrane perforations in rats. The results indicated that treatment with this compound led to significant closure rates of perforations compared to controls, suggesting its potential application in otological conditions .

Safety Assessment

A comprehensive safety assessment concluded that this compound does not pose significant risks for dermal irritation or allergic reactions when used topically . This reinforces its suitability for use in cosmetic formulations.

Propriétés

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020043 | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | Allantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There is no well controlled data that can formally substantiate the method of action. However, ongoing studies suggest that there may exist a histological wound healing profile induced by allantoin in rats that leads to the amelioration and fastening of the reestablishment of normal skin. This facilitation of wound healing is supported by observations that wounds inflicted to rat subjects to which topical allantoin preparations were applied histologically demonstrated increased vasodilation, presence of inflammatory exudates, number of inflammatory cells, angiogenesis, fibroblast proliferation, and increased collagen deposition when compared to rat subjects with wounds that did not receive any allantoin administration. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates | |

CAS No. |

97-59-6 | |

| Record name | Allantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2,5-dioxo-4-imidazolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344S277G0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.